molecular formula C9H14O B2557906 2,2-Dimethylspiro[3.3]heptan-6-one CAS No. 2377033-36-6

2,2-Dimethylspiro[3.3]heptan-6-one

Cat. No.: B2557906
CAS No.: 2377033-36-6
M. Wt: 138.21
InChI Key: BQRFVUSIGIBOQI-UHFFFAOYSA-N
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Description

2,2-Dimethylspiro[3.3]heptan-6-one is a chemical compound with the CAS Number: 2377033-36-6 . It has a molecular weight of 138.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O/c1-8(2)5-9(6-8)3-7(10)4-9/h3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Stereochemistry

2,2-Dimethylspiro[3.3]heptan-6-one and its analogs have been a focal point in synthetic chemistry due to their complex spirocyclic structure. Research has delved into the synthesis, circular dichroism, and absolute stereochemistry of related compounds. For instance, enantioresolution methods have allowed for the determination of absolute configurations of chiral spiro[3.3]heptane compounds, facilitating the study of their circular dichroism (CD) properties and confirming their stereochemical configurations through X-ray crystallography and chemical correlation methods (Murai et al., 2000).

Novel Building Blocks in Drug Discovery

Spirocyclic azetidines, including angular azaspiro[3.3]heptanes, have been synthesized as novel building blocks for drug discovery. These compounds, including gem-difluoro and gem-dimethyl variants, are prepared using efficient sequences and can be utilized as components of a library or individually on a preparative scale, highlighting their versatility in medicinal chemistry (Carine M. Guerot et al., 2011).

Natural Product Synthesis and Insect Repellent Properties

The synthesis of natural products and their biological properties have also been a significant area of application. For instance, polyzonimine, a nitrogen-containing terpene isolated from millipede defensive secretions, exhibits insect repellent properties. Its synthesis from 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane underlines the potential of this compound derivatives in developing bioactive compounds (J. Smolanoff et al., 1975).

Material Science and Corrosion Inhibition

In the field of materials science, derivatives of spirocyclic compounds have been evaluated for their corrosion inhibition properties. The study of green and environmentally friendly spirocyclopropane derivatives for mild steel protection in acidic environments showcases the application of these compounds in corrosion prevention. These derivatives demonstrate effective inhibition properties, contributing to the development of sustainable corrosion inhibitors (M. Chafiq et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements, including H227, H315, H319, and H335 . These indicate that it is a flammable liquid, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

2,2-dimethylspiro[3.3]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8(2)5-9(6-8)3-7(10)4-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFVUSIGIBOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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